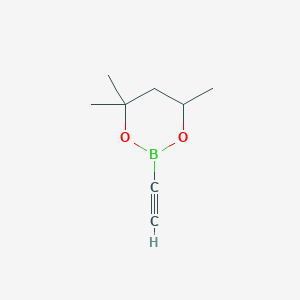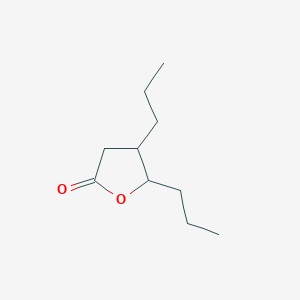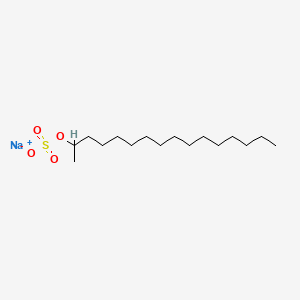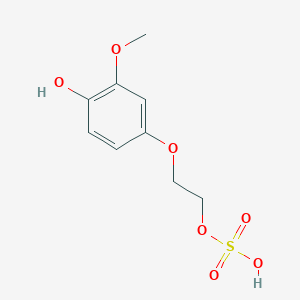
2-(4-Hydroxy-3-methoxyphenoxy)ethyl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxy-3-methoxyphenoxy)ethyl hydrogen sulfate is an organic compound that features a phenoxy group substituted with hydroxy and methoxy groups, linked to an ethyl hydrogen sulfate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-methoxyphenoxy)ethyl hydrogen sulfate typically involves the reaction of 4-hydroxy-3-methoxyphenol with ethylene sulfate under acidic conditions. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, which facilitates the formation of the sulfate ester linkage.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-3-methoxyphenoxy)ethyl hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The methoxy group can be reduced to a hydroxy group under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOCH₂CH₃) are often employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy-substituted phenoxy compounds.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Hydroxy-3-methoxyphenoxy)ethyl hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-3-methoxyphenoxy)ethyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also modulate signaling pathways involved in inflammation and cellular stress responses.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxyphenol: Shares the phenolic structure but lacks the ethyl hydrogen sulfate moiety.
2-(4-Hydroxyphenoxy)ethyl hydrogen sulfate: Similar structure but without the methoxy group.
2-(3-Methoxyphenoxy)ethyl hydrogen sulfate: Similar structure but without the hydroxy group.
Uniqueness
2-(4-Hydroxy-3-methoxyphenoxy)ethyl hydrogen sulfate is unique due to the presence of both hydroxy and methoxy groups on the phenoxy ring, combined with the ethyl hydrogen sulfate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
13406-58-1 |
|---|---|
Molecular Formula |
C9H12O7S |
Molecular Weight |
264.25 g/mol |
IUPAC Name |
2-(4-hydroxy-3-methoxyphenoxy)ethyl hydrogen sulfate |
InChI |
InChI=1S/C9H12O7S/c1-14-9-6-7(2-3-8(9)10)15-4-5-16-17(11,12)13/h2-3,6,10H,4-5H2,1H3,(H,11,12,13) |
InChI Key |
ALZUFLOQNHQKGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCCOS(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


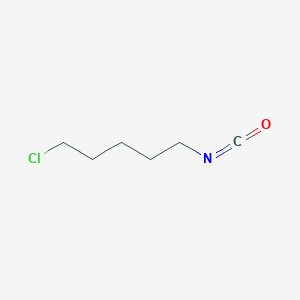
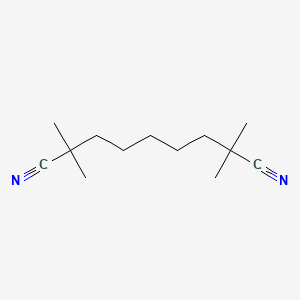

![1-phenylmethoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene](/img/structure/B14719341.png)

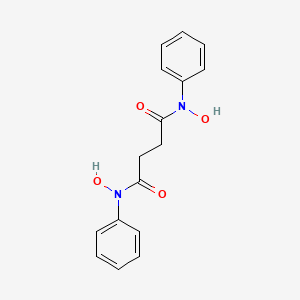
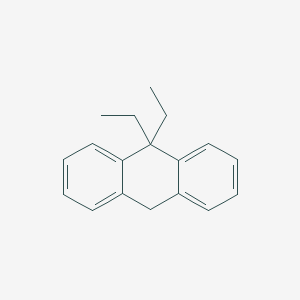
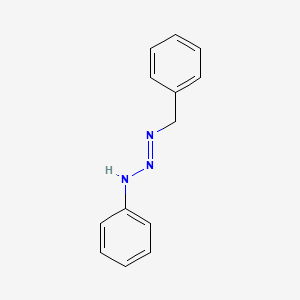
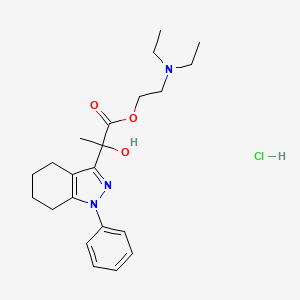
![3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride](/img/structure/B14719377.png)

